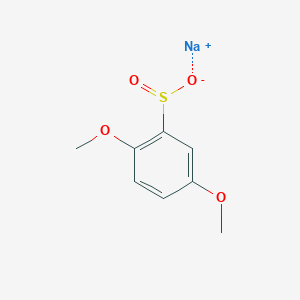

2,5-Dimethoxybenzenesulfinic acid sodium salt

CAS No.:

Cat. No.: VC17759516

Molecular Formula: C8H9NaO4S

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NaO4S |

|---|---|

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | sodium;2,5-dimethoxybenzenesulfinate |

| Standard InChI | InChI=1S/C8H10O4S.Na/c1-11-6-3-4-7(12-2)8(5-6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | HQZGAGATHZWYHN-UHFFFAOYSA-M |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name is sodium 2,5-dimethoxybenzenesulfinate, reflecting its benzenesulfinate core substituted with methoxy groups at the 2- and 5-positions. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 123065-23-6 |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |

| InChIKey | HQZGAGATHZWYHN-UHFFFAOYSA-M |

The sulfinate group () and methoxy substituents confer distinct electronic and steric properties, influencing reactivity in synthetic pathways.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2,5-dimethoxybenzenesulfinic acid sodium salt typically involves two primary steps:

-

Sulfination of 2,5-Dimethoxybenzene:

-

The parent aromatic compound undergoes sulfination using sulfur dioxide () or a sulfinating agent in the presence of a base.

-

Alternative methods include the reduction of corresponding sulfonyl chlorides or sulfonic acids. For example, 2,5-dimethoxybenzenesulfonyl chloride can be reduced using sodium sulfite () to yield the sulfinic acid intermediate .

-

-

Salt Formation:

-

The sulfinic acid is neutralized with sodium hydroxide () or sodium bicarbonate () in aqueous or polar aprotic solvents (e.g., ethanol, dimethylformamide).

-

The reaction is represented as:

-

Optimization and Yield

-

Solvent Selection: Reactions in ethanol/water mixtures (1:1 v/v) at 0–5°C improve yield by minimizing side reactions.

-

Purification: Recrystallization from hot methanol or ethanol enhances purity (>97%).

Physicochemical Properties

Key physical and chemical properties are summarized below:

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in acetone |

| Stability | Hygroscopic; stable under inert atmospheres at 2–8°C |

| pKa (Sulfinic acid) | ~1.5–2.5 (estimated) |

| Thermal Decomposition | >200°C (gradual decomposition) |

The compound’s hygroscopic nature necessitates dry storage conditions.

Reactivity and Synthetic Applications

Sulfonyl Radical Generation

Under oxidative conditions (e.g., peroxides, photoredox catalysis), the sulfinate anion generates sulfonyl radicals (), enabling:

Nucleophilic Substitution

The sulfinate group acts as a nucleophile in S2 reactions with alkyl halides:

This pathway is instrumental in synthesizing sulfones and sulfonamides .

Electrochemical Applications

Recent advances in electrochemistry utilize sodium sulfinates for sustainable synthesis. For instance, paired electrolysis enables simultaneous oxidation and reduction, facilitating sulfonylation without external oxidants .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Sulfonamide Drugs: The compound serves as a precursor for antimicrobial and anti-inflammatory agents via coupling with amines .

-

Kinase Inhibitors: Sulfone moieties derived from sulfinates are critical in designing targeted cancer therapies .

Material Science

-

Polymer Modification: Incorporation into polymers enhances thermal stability and solubility .

-

Dye Synthesis: Sulfinate groups improve dye affinity for textiles, as seen in laccase-mediated cotton dyeing .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C in airtight, moisture-proof containers |

| Handling | Use gloves and goggles; avoid inhalation |

| Disposal | Incinerate or neutralize with bases |

While non-flammable, the compound’s hygroscopicity and potential irritancy warrant cautious handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume